4-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide 4-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13645357
InChI: InChI=1S/C18H21BClNO4S/c1-17(2)18(3,4)25-19(24-17)13-5-9-15(10-6-13)21-26(22,23)16-11-7-14(20)8-12-16/h5-12,21H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C18H21BClNO4S
Molecular Weight: 393.7 g/mol

4-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide

CAS No.:

Cat. No.: VC13645357

Molecular Formula: C18H21BClNO4S

Molecular Weight: 393.7 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide -

Specification

Molecular Formula C18H21BClNO4S
Molecular Weight 393.7 g/mol
IUPAC Name 4-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C18H21BClNO4S/c1-17(2)18(3,4)25-19(24-17)13-5-9-15(10-6-13)21-26(22,23)16-11-7-14(20)8-12-16/h5-12,21H,1-4H3
Standard InChI Key WJQLLOFZUMDPEJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide core substituted at the 4-position with a chlorine atom and an N-linked phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronic ester group, a hallmark of Suzuki-Miyaura cross-coupling precursors, confers stability under ambient conditions while retaining reactivity in transition metal-catalyzed reactions. Key structural descriptors include:

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

  • InChIKey: WJQLLOFZUMDPEJ-UHFFFAOYSA-N

Physicochemical Profile

While melting and boiling points remain unreported, solubility and partition coefficient data provide insights into its behavior:

PropertyValueSource
Molecular Weight393.7 g/mol
LogP (Consensus)1.82
Solubility (ESOL)0.0676 mg/ml (0.000239 M)
TPSA55.76 Ų

The compound exhibits moderate lipophilicity (LogP ~1.82) , suggesting balanced membrane permeability and aqueous solubility. Its topological polar surface area (TPSA) of 55.76 Ų aligns with sulfonamide-containing drugs, which typically range between 40–90 Ų .

Synthesis and Manufacturing

Synthetic Routes

Although detailed protocols are proprietary, the structure implies a multi-step synthesis:

  • Sulfonamide Formation: Coupling 4-chlorobenzenesulfonyl chloride with 4-aminophenylboronic ester under basic conditions.

  • Boronate Ester Installation: Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation of a halogenated precursor .

The absence of published procedures underscores the compound’s status as a specialty reagent, likely produced in small batches for targeted applications.

Analytical Characterization

Quality control relies on advanced spectroscopic techniques:

  • NMR: Expected signals include δ 1.3 ppm (12H, -B(OCC(CH₃)₂)₂) and δ 7.3–8.0 ppm (aromatic protons) .

  • MS: ESI-MS would show a molecular ion peak at m/z 394.1 ([M+H]⁺).

Applications in Research

Pharmaceutical Development

As a sulfonamide-boronate hybrid, this compound may serve dual roles:

  • Protease Inhibition: Sulfonamides are known inhibitors of carbonic anhydrase and HIV protease, while boronic acids target serine proteases like the proteasome .

  • Prodrug Design: Boronic esters are hydrolyzed in vivo to boronic acids, enabling controlled drug release .

Materials Science

The boronate group facilitates integration into:

  • Covalent Organic Frameworks (COFs): As a building block for porous materials .

  • Polymer Cross-Linking: Enhancing thermal stability in boronate-containing polymers .

Future Research Directions

Biological Screening

Priority areas include:

  • Antimicrobial Activity: Testing against Gram-positive/-negative bacteria and fungi.

  • Anticancer Potential: Screening in NCI-60 cell lines.

Process Optimization

Developing scalable synthetic routes to support preclinical studies.

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